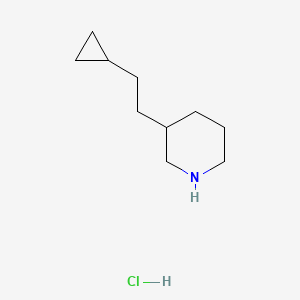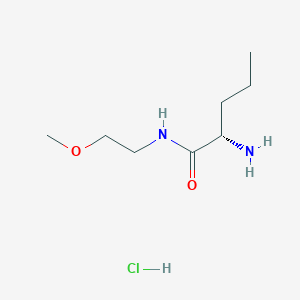
3-(2-Cyclopropylethyl)piperidine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine derivatives is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is a key component in the synthesis of many medicinal compounds .Chemical Reactions Analysis
Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Applications De Recherche Scientifique
Drug Design and Synthesis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Anticancer Applications
Piperidine derivatives have shown promising results in the field of cancer research. Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo . For example, a study reported inhibition of the Wnt/catenin pathway in HCF116 colorectal cancer cell lines by piperine .
Antiviral Applications
Piperidine derivatives have been utilized as antiviral agents . They have shown potential in inhibiting the replication of various viruses, contributing to the development of new antiviral drugs.
Antimalarial Applications
Piperidine derivatives have also been used in the development of antimalarial drugs . Their unique chemical structure allows them to interfere with the life cycle of malaria parasites, making them effective in treating and preventing malaria.
Antimicrobial and Antifungal Applications
Piperidine derivatives have demonstrated antimicrobial and antifungal properties . They have been used in the development of new drugs to treat various bacterial and fungal infections.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been utilized as analgesic and anti-inflammatory agents . They have shown potential in relieving pain and reducing inflammation, contributing to the development of new analgesic and anti-inflammatory drugs.
Antipsychotic Applications
Piperidine derivatives have been used in the development of antipsychotic drugs . They have shown potential in managing symptoms of various psychiatric disorders, including schizophrenia and bipolar disorder.
Anticoagulant Applications
Piperidine derivatives have been utilized as anticoagulant agents . They have shown potential in preventing blood clots, contributing to the development of new anticoagulant drugs.
Mécanisme D'action
Target of Action
Piperidine derivatives, a class of compounds to which 3-(2-cyclopropylethyl)piperidine hydrochloride belongs, have been found to exhibit significant therapeutic effects . They play a crucial role in medicinal, synthetic, and bio-organic chemistry .
Mode of Action
Piperidine derivatives have been reported to interact with various signaling pathways involved in disease progression . For instance, piperine, a piperidine derivative, has been found to interact with signaling pathways like NF-κB, PI3k/Aκt, which are involved in cancer progression .
Biochemical Pathways
Piperidine derivatives have been observed to activate signaling pathways like NF-κB, PI3k/Aκt, etc., which are involved in disease progression . These pathways play a crucial role in cell survival, proliferation, and apoptosis, thereby influencing the progression of diseases like cancer .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives are generally influenced by their chemical structure and the presence of functional groups .
Result of Action
Piperidine derivatives have been reported to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .
Orientations Futures
Propriétés
IUPAC Name |
3-(2-cyclopropylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c1-2-10(8-11-7-1)6-5-9-3-4-9;/h9-11H,1-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQHMORDSVZWRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCC2CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopropylethyl)piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl({3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1484978.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B1484979.png)
![Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride](/img/structure/B1484982.png)

![3-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484985.png)
![2-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484986.png)
![3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propan-1-amine hydrochloride](/img/structure/B1484990.png)
![4-[(4-Chlorophenoxy)methyl]piperidine HCl](/img/structure/B1484991.png)

![2-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484995.png)
![(2E)-3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484997.png)
![1-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1484998.png)
![2-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]pyridine](/img/structure/B1485000.png)
![1-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1485001.png)